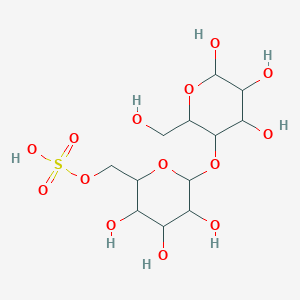
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a carboxamide group. The incorporation of fluorine atoms into the molecular structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyrazole derivatives with enhanced properties.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction. Additionally, it can influence signaling pathways by binding to receptors and altering their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
2-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: The presence of an additional fluorine atom in the trifluoroethyl group can significantly alter the compound’s reactivity and stability.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide: The position of the carboxamide group on the pyrazole ring affects the compound’s overall properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics that are valuable for various applications.
Eigenschaften
Molekularformel |
C6H7F2N3O |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-4(1-10-11)6(9)12/h1-2,5H,3H2,(H2,9,12) |
InChI-Schlüssel |
NXFIJOKGNPUOPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)


![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)


